molecular formula C13H11NO2 B13917016 5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde

Cat. No.: B13917016
M. Wt: 213.23 g/mol
InChI Key: KYWHMPICZQMWFG-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring fused with an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde typically involves the reaction of indole derivatives with furan aldehydes. One common method is the condensation reaction between 2,3-dihydro-1H-indole and 2-furaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde is unique due to its dual aromatic system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

5-(2,3-dihydro-1H-indol-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-4,7-8,14H,5-6H2

InChI Key

KYWHMPICZQMWFG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(O3)C=O

Origin of Product

United States

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